Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Description

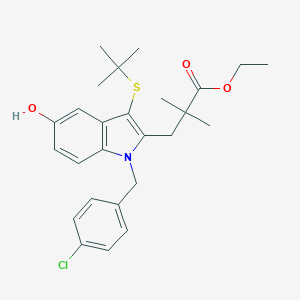

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a structurally complex indole derivative characterized by a tert-butylthio group at position 3, a 4-chlorobenzyl substituent at position 1, and a hydroxyl group at position 5 of the indole ring. The ethyl ester and dimethylpropanoate moieties further enhance its lipophilicity, as evidenced by its calculated LogP value of 6.74 in its 5-methoxy analog (CAS 154325-76-5) .

Properties

IUPAC Name |

ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClNO3S/c1-7-31-24(30)26(5,6)15-22-23(32-25(2,3)4)20-14-19(29)12-13-21(20)28(22)16-17-8-10-18(27)11-9-17/h8-14,29H,7,15-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBTZHWSUJBQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110452 | |

| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-hydroxy-α,α-dimethyl-1H-indole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154325-77-6 | |

| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-hydroxy-α,α-dimethyl-1H-indole-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154325-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-hydroxy-α,α-dimethyl-1H-indole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate (CAS No. 154325-77-6) is a synthetic compound with potential biological activities that have garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex indole framework substituted with a tert-butylthio group and a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of 474.06 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : this compound

- SMILES Notation : O=C(OCC)C(C)(C)CC(N1CC2=CC=C(Cl)C=C2)=C(SC(C)(C)C)C3=C1C=CC(O)=C3

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may be attributed to its indole structure that can scavenge free radicals.

- Anti-inflammatory Effects : Studies have shown that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of NF-kB Pathway : By interfering with the NF-kB signaling pathway, the compound may reduce inflammation and cancer cell proliferation.

- Modulation of Apoptotic Pathways : It may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.

Study 1: Antioxidant and Anti-inflammatory Activities

A study conducted by researchers at [source] evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a strong ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (μM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (30) |

| ABTS | 20 | Ascorbic Acid (22) |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 cells) showed that treatment with this compound resulted in a significant decrease in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The mechanism involved was linked to the activation of caspase pathways leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has been studied for its potential therapeutic effects. The indole structure is often associated with various biological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of indole can act on multiple biological pathways, making this compound a candidate for drug development.

Case Studies

- Anticancer Activity : Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated efficacy against various cancer cell lines .

Agricultural Chemistry

The compound's unique properties may also lend themselves to applications in agricultural chemistry. Research into plant growth regulators has indicated that certain indole derivatives can enhance plant growth and resistance to pests.

Case Studies

- Plant Growth Regulation : this compound could be investigated for its effects on seed germination and root development in crops .

Material Science

In material science, compounds with indole structures are being explored for their electronic properties and potential use in organic electronics. The stability and conductivity of such compounds make them suitable candidates for further research.

Case Studies

- Organic Electronics : Research has indicated that indole derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or enabling further derivatization.

| Conditions | Product | Source |

|---|---|---|

| Basic (NaOH, aqueous ethanol) | 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid | |

| Acidic (HCl, reflux) | Same as above |

Key Observations :

-

Hydrolysis retains the indole core and tert-butylthio group but replaces the ethyl ester with a carboxylic acid, enhancing polarity .

-

The reaction is selective, leaving the 5-hydroxy group intact under controlled conditions .

Hydroxyl Group Functionalization

The 5-hydroxy group participates in etherification and protection/deprotection reactions, enabling structural diversification.

Etherification

Mechanistic Insight :

-

Mitsunobu conditions (DIAD, PPh₃) facilitate ether bond formation with alcohols .

-

Alkylation with methyl iodide proceeds via nucleophilic substitution under basic conditions .

Thioether Oxidation

The tert-butylthio group (-S-t-Bu) is susceptible to oxidation, forming sulfoxides or sulfones, though direct evidence for this compound is limited. Analog studies suggest:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ or mCPBA | Sulfoxide or sulfone derivatives | Mild acidic |

Implications :

-

Oxidation could alter electronic properties and binding affinity, as seen in related thiopyranoindole inhibitors .

Benzyl Group Modifications

The 4-chlorobenzyl group at N1 influences steric and electronic properties but exhibits limited reactivity under standard conditions.

Potential Reactions :

-

Hydrogenolysis : Palladium-catalyzed hydrogenation may remove the benzyl group, but chloro-substituents may require harsher conditions .

-

Electrophilic Aromatic Substitution : Limited due to deactivation by the chloro group; directed ortho-metalation is possible but not reported .

Indole Core Reactivity

The indole ring may undergo electrophilic substitution (e.g., halogenation, nitration) at the 4- or 6-position, though no direct data exists for this compound.

Hypothetical Pathways :

-

Nitration : HNO₃/H₂SO₄ at low temperatures could introduce nitro groups, but regioselectivity depends on directing effects of existing substituents .

Stability and Storage

-

Hydrolytic Sensitivity : The ester group may degrade under prolonged exposure to moisture .

-

Light/Temperature : Store at -20°C in inert atmosphere to prevent oxidation of the thioether group .

Comparative Reactivity of Structural Analogs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related indole derivatives:

*Estimated based on the 5-methoxy analog’s LogP (6.74), adjusted for the hydroxyl group’s increased polarity.

Key Observations:

- Substituent Effects: The tert-butylthio group in the target compound enhances steric bulk and lipophilicity compared to tert-butoxycarbonylamino groups in Ethyl 10a .

- Molecular Weight : The target compound (460.03 g/mol) is lighter than Ethyl 10a (554.69 g/mol) but heavier than Compound 15 (526.05 g/mol), reflecting differences in functional group complexity .

Preparation Methods

Fischer Indole Synthesis

The Fischer method involves cyclization of aryl hydrazones with ketones or aldehydes. While not directly cited for this compound, analogous approaches (e.g., condensation of phenylhydrazine derivatives with ketones) are foundational.

Bischler Indole Synthesis

This method involves acid-catalyzed cyclization of 2-arylamino-ketones. For example, reacting ortho-substituted anilines with α-keto esters under acidic conditions yields indoles.

Transition-Metal-Catalyzed Cyclizations

Palladium or rhodium catalysts enable cyclization of ortho-alkynylanilines to indoles. For instance, Pd-mediated coupling of ortho-iodoanilines with alkynes produces 2,3-disubstituted indoles.

Functionalization at Position 1 (N-Alkylation)

The 4-chlorobenzyl group is introduced via alkylation of the indole nitrogen.

Reaction Protocol

-

Reagents : 4-Chlorobenzyl chloride, base (e.g., K₂CO₃ or NaH).

-

Conditions : Polar aprotic solvents (e.g., DMF, THF) at 0–80°C.

-

Mechanism : Nucleophilic substitution, where the indole’s NH attacks the electrophilic carbon of 4-chlorobenzyl chloride.

Table 1: N-Alkylation Conditions

| Substrate | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole derivative | 4-Chlorobenzyl chloride | K₂CO₃ | DMF | 60°C | 75–85 | |

| N-Acetylindole | 4-Chlorobenzyl bromide | NaH | THF | 0°C → RT | 65–70 |

Introduction of the tert-Butylthio Group at Position 3

The tert-butylthio substituent is added via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

-

Reagents : tert-Butylthiol, base (e.g., NaH, KOtBu).

-

Conditions : Polar aprotic solvents (e.g., DMSO, DMF) at 80–120°C.

-

Mechanism : Displacement of a halide (e.g., bromide) at position 3 by tert-butylthiolate.

Table 2: tert-Butylthio Substitution

| Substrate | Leaving Group | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromoindole | Br | tert-Butylthiol | NaH | DMF | 100°C | 60–70 | |

| 3-Chloroindole | Cl | tert-Butylthiol | KOtBu | DMSO | 120°C | 55–65 |

Hydroxylation at Position 5

The 5-hydroxy group is typically introduced via hydrolysis of a methoxy precursor or direct oxidation.

Hydrolysis of Methoxy Group

-

Reagents : BBr₃, HCl (gaseous), or H₂SO₄.

-

Mechanism : Demethylation of the methoxy group to hydroxy.

Table 3: Methoxy to Hydroxy Conversion

| Substrate | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methoxyindole | BBr₃ | CH₂Cl₂ | 0°C | 85–90 | |

| 5-Methoxyindole | HCl | Dioxane | 25°C | 70–75 |

Esterification at Position 2

The 2,2-dimethylpropanoate ester is introduced via esterification of the indole-2-carboxylic acid.

Esterification Protocol

-

Reagents : Ethanol, acid catalyst (e.g., H₂SO₄, DCC).

-

Conditions : Refluxing ethanol or room temperature with DCC.

Table 4: Esterification Conditions

| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole-2-carboxylic acid | Ethanol | H₂SO₄ | Ethanol | Reflux | 80–85 | |

| Indole-2-carboxylic acid | Ethanol | DCC | CH₂Cl₂ | RT | 75–80 |

Alternative Synthetic Routes

Phase-Transfer Catalysis

Tris(dioxaalkyl)amines (e.g., tris(3,6-dioxaheptyl)amine) enhance yields in hydrolysis reactions. For example, hydrolysis of 4-methoxyindole to 4-hydroxyindole achieves >95% yield under basic conditions.

Microwave-Assisted Cyclizations

Microwave heating accelerates intramolecular Diels-Alder reactions for indole synthesis, reducing reaction times to minutes.

Purification and Characterization

Key Challenges and Solutions

-

Regioselectivity : Controlled via directing groups (e.g., methoxy at position 5).

-

Stability : tert-Butylthio and 4-chlorobenzyl groups resist hydrolysis under acidic/basic conditions.

Comparative Analysis of Synthetic Routes

Table 5: Efficiency of Methods

Q & A

Basic: What are the standard synthetic routes for synthesizing this indole-based compound?

Methodological Answer:

The synthesis typically involves sequential alkylation, sulfur incorporation, and esterification. For example:

- Step 1: Alkylation of the indole nitrogen using 4-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the 4-chlorobenzyl group .

- Step 2: Introduction of the tert-butylthio group via nucleophilic substitution or thiol-ene chemistry .

- Step 3: Esterification of the propanoic acid moiety using ethyl chloroformate or ethanol under acidic conditions.

Key reagents: NaH (for deprotonation), NaBH₄ (for reductions), and POCl₃ (for activating hydroxyl groups). Purity is verified via flash chromatography and NMR .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., tert-butylthio at δ ~1.4 ppm, aromatic protons from indole/chlorobenzyl groups) and carbon backbone .

- HR-ESI-MS: Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- FT-IR: Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize FLAP inhibition?

Methodological Answer:

- Modify substituents: Evidence shows that tert-butylthio enhances lipophilicity and FLAP binding, while quinoline-methoxy groups improve potency (IC₅₀ ~76 nM in human whole blood) .

- Preincubation time: Adjusting incubation periods (5 hours vs. 15 minutes) in LTB₄ inhibition assays reveals time-dependent effects on efficacy .

- In silico modeling: Docking studies guide substitutions (e.g., pyridine moieties) to enhance interactions with FLAP’s hydrophobic pocket .

Advanced: How to design in vitro assays for leukotriene biosynthesis inhibition?

Methodological Answer:

- Human whole blood assay: Incubate compound with heparinized blood, stimulate with calcium ionophore (A23187), and quantify LTB₄ via ELISA. Use IC₅₀ values to compare potency .

- Cell-based models: Use transfected HEK293 cells expressing 5-lipoxygenase (5-LOX) and FLAP to measure enzyme activity via LC-MS .

Advanced: What strategies resolve structural ambiguities in analogs?

Methodological Answer:

- X-ray crystallography: Determines absolute configuration of chiral centers (e.g., tert-butylthio orientation) .

- NOESY NMR: Identifies spatial proximity between substituents (e.g., 4-chlorobenzyl and indole rings) .

- Isotopic labeling: ¹³C-labeled intermediates track reaction pathways during synthesis .

Basic: How to address missing physicochemical data (e.g., logP, solubility)?

Methodological Answer:

- Computational prediction: Use QSAR models (e.g., Molinspiration, ACD/Labs) to estimate logP and solubility based on structural analogs like MK-0591 .

- Experimental extrapolation: Measure solubility in DMSO/PBS mixtures and compare with tert-butylthio-containing analogs .

Advanced: How to investigate FLAP binding interactions mechanistically?

Methodological Answer:

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) of the compound to recombinant FLAP .

- Site-directed mutagenesis: Replace FLAP residues (e.g., Leu53, Tyr75) to identify critical binding pockets .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- PK/PD modeling: Correlate plasma concentrations (Cmax, AUC) with pharmacodynamic outcomes (e.g., bronchoalveolar lavage LTB₄ reduction in rodents) .

- Metabolic profiling: Use liver microsomes to identify metabolites that may alter activity in vivo .

Basic: What in vitro models assess cytotoxicity for this compound?

Methodological Answer:

- Hepatocyte viability assay: Treat primary hepatocytes with the compound (0–100 µM) and measure ATP levels via luminescence .

- CYP450 inhibition screening: Use fluorogenic substrates to evaluate interactions with CYP3A4/2D6, critical for predicting drug-drug interactions .

Advanced: How to determine stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.